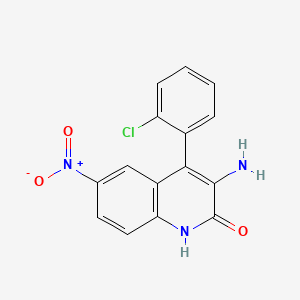

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one

Übersicht

Beschreibung

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one is a chemical compound with the molecular formula C15H10ClN3O3. . This compound is often used as a reference standard in pharmaceutical research and quality control.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the nitration of 4-(2-chlorophenyl)quinolin-2(1H)-one followed by amination. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various analogs.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

Substituting agents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions include various substituted quinolinones and reduced derivatives, which are often used in further chemical synthesis and pharmaceutical research .

Wissenschaftliche Forschungsanwendungen

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic effects and as an impurity standard in the quality control of pharmaceutical products.

Industry: Used in the synthesis of various chemical intermediates and active pharmaceutical ingredients

Wirkmechanismus

The mechanism of action of 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one include:

2-Amino-2’-chloro-5-nitrobenzophenone: Another related compound used in pharmaceutical research.

4-(2-Chlorophenyl)quinolin-2(1H)-one: A precursor in the synthesis of the target compound

Uniqueness

What sets this compound apart is its specific structural features, such as the presence of both amino and nitro groups on the quinolinone ring.

Biologische Aktivität

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one, a compound with significant implications in pharmacology, particularly as an impurity or related compound to clonazepam, has garnered attention for its biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H10ClN3O3

- Molecular Weight : 315.71 g/mol

- CAS Number : 55198-89-5

- Structure : The compound features a quinoline core with amino, nitro, and chlorophenyl substituents, contributing to its biological activity.

Antiviral Properties

Research has highlighted the antiviral potential of this compound, particularly against influenza viruses. A study evaluated various derivatives of quinoline and identified that certain modifications in the structure led to enhanced cytopathic inhibitory effects on Madin-Darby canine kidney (MDCK) cells infected with the influenza A virus. The effective concentration (EC50) values for some derivatives were significantly lower than 100 µM, indicating potent antiviral activity .

| Compound | EC50 (µM) | Inhibition Rate (%) |

|---|---|---|

| G01 | 16.48 ± 5.57 | 81.63 |

| G02 | 10.1 ± 1.66 | 82.86 |

| G07 | 11.38 ± 5.64 | 95.91 |

Cytotoxicity Studies

In cytotoxicity assays, the compound exhibited varying degrees of cell viability reduction across different concentrations. The CC50 values indicated that while many derivatives showed limited cytotoxic effects at concentrations below 100 µM, some compounds demonstrated significant cytotoxicity at higher concentrations, warranting further investigation into their safety profiles .

The mechanism by which this compound exerts its biological effects appears to involve interactions with viral RNA polymerase and possibly other cellular targets. Molecular docking studies suggest that the compound may inhibit viral replication by binding to essential viral proteins .

Case Studies and Research Findings

- Influenza Virus Study : A comprehensive study evaluated the antiviral efficacy of several quinoline derivatives against influenza virus strains. The results indicated that modifications to the amino groups significantly enhanced antiviral activity, with some derivatives achieving over 90% inhibition rates in plaque assays .

- Cytotoxicity Analysis : In a comparative analysis of various quinoline derivatives, it was found that those with primary amines exhibited better cytotoxic profiles than their secondary amine counterparts. This suggests that the specific structural features of the compounds are critical for their biological activity .

- Pharmacophore Modeling : Using pharmacophore modeling techniques, researchers identified key structural features necessary for inhibitory activity against viral RNA polymerase subunits. This modeling provides insights into how structural modifications can enhance efficacy and guide future drug design efforts .

Eigenschaften

IUPAC Name |

3-amino-4-(2-chlorophenyl)-6-nitro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O3/c16-11-4-2-1-3-9(11)13-10-7-8(19(21)22)5-6-12(10)18-15(20)14(13)17/h1-7H,17H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAWOVGCEQLWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653151 | |

| Record name | 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55198-89-5 | |

| Record name | 3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055198895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-4-(2-CHLOROPHENYL)-6-NITROCARBOSTYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M63K08UEY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.